molecular formula C30H40F6N5O11P B13841641 (1'R,2R,3R)-Defluoro Fosaprepitant Dimeglumine

(1'R,2R,3R)-Defluoro Fosaprepitant Dimeglumine

Cat. No.: B13841641
M. Wt: 791.6 g/mol
InChI Key: BLKGRNBEVDABEV-KHKLRGDGSA-N
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Description

(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the medical field for its role in preventing nausea and vomiting caused by chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

Industrial Production Methods

Industrial production of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves:

    Batch processing: Large quantities of starting materials are reacted in batches under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Used in the development of new antiemetic drugs and for studying the pharmacokinetics and pharmacodynamics of NK-1 receptor antagonists.

    Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptors in the brain. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition reduces the emetic response, making it effective in preventing chemotherapy-induced nausea and vomiting.

Comparison with Similar Compounds

Similar Compounds

    Fosaprepitant: The parent compound, also a selective NK-1 receptor antagonist.

    Aprepitant: Another NK-1 receptor antagonist used for similar medical applications.

    Rolapitant: A long-acting NK-1 receptor antagonist with a similar mechanism of action.

Uniqueness

(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific isomeric form, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness can influence its efficacy, safety profile, and overall therapeutic potential.

Properties

Molecular Formula

C30H40F6N5O11P

Molecular Weight

791.6 g/mol

IUPAC Name

[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19+,20+;4-,5+,6+,7+/m10/s1

InChI Key

BLKGRNBEVDABEV-KHKLRGDGSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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